molecular formula C9H8O2 B1297906 7-Methoxybenzofuran CAS No. 7168-85-6

7-Methoxybenzofuran

Cat. No.: B1297906
CAS No.: 7168-85-6
M. Wt: 148.16 g/mol
InChI Key: QPLLPLLBBSWRTM-UHFFFAOYSA-N
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Description

7-Methoxybenzofuran is an organic compound belonging to the benzofuran family, characterized by a benzene ring fused to a furan ring with a methoxy group at the seventh position

Chemical Reactions Analysis

Types of Reactions: 7-Methoxybenzofuran undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydrobenzofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.

Major Products:

    Oxidation: Quinones.

    Reduction: Dihydrobenzofuran derivatives.

    Substitution: Halogenated benzofuran derivatives.

Scientific Research Applications

7-Methoxybenzofuran has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methoxybenzofuran involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or interfere with DNA replication in microbial cells, leading to its antimicrobial effects . The exact pathways and targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

    Benzofuran: The parent compound without the methoxy group.

    6-Hydroxybenzofuran: A hydroxyl group at the sixth position instead of a methoxy group.

    8-Methoxybenzofuran: A methoxy group at the eighth position.

Uniqueness: 7-Methoxybenzofuran is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .

Properties

IUPAC Name

7-methoxy-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c1-10-8-4-2-3-7-5-6-11-9(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPLLPLLBBSWRTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343548
Record name 7-Methoxybenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7168-85-6
Record name 7-Methoxybenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7168-85-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of 7-methoxybenzofuran-2-carboxylicacid (11.04 g) and copper powder (1.83 g) in quinoline (200 ml) was refluxed under nitrogen atmosphere for 2 hours and cooled, and to the suspension was added 2N hydrochloric acid. The mixture was extracted with ethyl acetate, and the organic layer was washed with 2N hydrochloric acid (8 times), water and saturated brine, and dried with magnesium sulfate. Under reduced pressure, the solvent was evaporated, and the residue was purified with silica gel column chromatography to give dark brown oil of 7-methoxybenzofuran (8.19 g).
Quantity
11.04 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
copper
Quantity
1.83 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: While the provided abstracts mention derivatives of 7-methoxybenzofuran exhibiting biological activity, they don't provide specific information about the interaction mechanism of the unsubstituted this compound itself with a biological target or its downstream effects.

A:

    ANone: The provided research abstracts do not offer specific information regarding the material compatibility and stability of this compound under various conditions.

    ANone: The provided research abstracts do not focus on the catalytic properties of this compound itself. Therefore, information about its reaction mechanisms, selectivity, and potential catalytic applications is not available in these documents.

    A: While the research abstracts don't directly employ computational methods to study this compound itself, some utilize these techniques for its derivatives. For instance, [] describes the use of virtual screening to identify potential inflammatory inhibitors, including this compound-2-carboxylic acid, by predicting binding affinities.

    ANone: Several studies highlight the impact of structural modifications on the biological activity of this compound derivatives.

    • Anti-inflammatory Activity: In [], researchers synthesized six ailanthoidol derivatives, all featuring a this compound core. They observed that compound 4, 2-(4-hydroxyphenyl)-5-(3-hydroxypropenyl)-7-methoxybenzofuran, displayed the most potent anti-inflammatory activity by inhibiting NO release from LPS-stimulated RAW 264.7 cells.
    • Kv1.3 Channel Blocking Activity: [] explores the synthesis of khellinone derivatives, which share a structural resemblance to this compound. They discovered that introducing chloro, bromo, methoxy, and nitro substituents on benzyl groups attached to the 4- or 7-positions of the khellinone scaffold resulted in potent Kv1.3 channel blockers, highlighting the importance of these positions for biological activity.

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